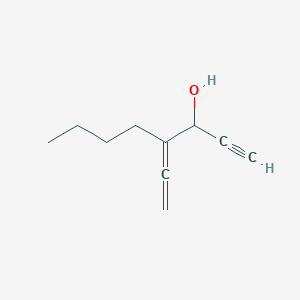

1-Octyn-3-ol, 4-ethenylidene-

CAS No.: 651020-55-2

Cat. No.: VC19057863

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651020-55-2 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Standard InChI | InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3 |

| Standard InChI Key | HOYPRLMOQAZNMZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=C=C)C(C#C)O |

Introduction

Chemical Identification and Structural Properties

Molecular Framework and Nomenclature

1-Octyn-3-ol, 4-ethenylidene- (systematic IUPAC name: 4-ethenylideneoct-1-yn-3-ol) features an eight-carbon chain with the following functional groups:

-

A terminal alkyne (–C≡CH) at position 1.

-

A hydroxyl group (–OH) at position 3.

-

An ethenylidene group (–CH=CH–) at position 4.

The molecular formula is inferred as C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The ethenylidene group introduces geometric isomerism, potentially yielding cis (Z) and trans (E) configurations.

Physicochemical Characteristics

While experimental data for 4-ethenylideneoct-1-yn-3-ol are unavailable, properties of the parent compound, 1-octyn-3-ol (CAS 818-72-4), provide a foundational reference :

| Property | 1-Octyn-3-ol (Parent) | 4-Ethenylidene Derivative (Estimated) |

|---|---|---|

| Molecular Weight | 126.196 g/mol | 150.22 g/mol |

| Density | 0.9±0.1 g/cm³ | ~0.95 g/cm³ |

| Boiling Point | 169.6±8.0 °C | 180–190 °C |

| Melting Point | -60 °C | -50 to -40 °C |

| Flash Point | 63.9±0.0 °C | ~70 °C |

| Water Solubility | 3.4 g/L (20°C) | <1 g/L |

The ethenylidene group likely reduces water solubility due to increased hydrophobicity, while the conjugated double bond may elevate boiling points through enhanced van der Waals interactions .

Synthesis and Reaction Pathways

Parent Compound Synthesis

1-Octyn-3-ol is synthesized via alkynylation reactions, such as the nucleophilic addition of acetylides to carbonyl compounds. For example:

Using pentanal and lithium acetylide yields 1-octyn-3-ol .

Derivatization to 4-Ethenylideneoct-1-yn-3-ol

Introducing the ethenylidene group at position 4 may involve:

-

Dehydration of a Diol Intermediate:

-

Reacting 1-octyn-3,4-diol with acid catalysts (e.g., H₂SO₄) to eliminate water and form the ethenylidene group.

-

-

Cross-Metathesis:

-

Using Grubbs catalyst to couple 1-octyn-3-ol with ethylene or vinyl derivatives.

-

A related synthesis of 3-(1-ethoxyethoxy)oct-1-yne (CAS 60741-07-3) demonstrates the feasibility of modifying alkynols via protective group strategies .

Spectroscopic Characterization

Mass Spectrometry

The parent compound, 1-octyn-3-ol, exhibits a molecular ion peak at m/z 126 (C₈H₁₄O⁺), with fragmentation patterns dominated by cleavage at the hydroxyl-bearing carbon . For the 4-ethenylidene derivative, expect:

-

Base Peak: m/z 150 (C₁₀H₁₄O⁺).

-

Key fragments:

-

m/z 107 (loss of CH₂=CH– via retro-ene reaction).

-

m/z 79 (C₆H₇⁺ from alkyne fragmentation).

-

Infrared Spectroscopy

-

–C≡C– Stretch: ~2100 cm⁻¹ (sharp).

-

–OH Stretch: ~3300 cm⁻¹ (broad).

-

C=C Stretch: ~1650 cm⁻¹ (medium, conjugated).

Applications and Industrial Relevance

Organic Synthesis

-

Building Block for Natural Products: The alkyne and alcohol groups enable participation in click chemistry (e.g., Huisgen cycloaddition) and oxidation reactions.

-

Ligand Design: Potential coordination sites for transition metals in catalytic systems.

Polymer Chemistry

The ethenylidene group may serve as a monomer in radical polymerization, yielding polymers with embedded alkyne functionalities for post-polymerization modification.

Future Research Directions

-

Isolation and Characterization: Prioritize experimental validation of the compound’s physical and spectral properties.

-

Catalytic Applications: Explore its utility in asymmetric catalysis leveraging the chiral center at C3.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume